Cas no 2098076-35-6 (6-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine)

6-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine is a fluorinated pyrrolidine-substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. Its key structural features include a difluorinated pyrrolidine ring and a methoxymethyl substituent, which may enhance metabolic stability and bioavailability. The amine functionality on the pyridine ring offers versatility for further derivatization, making it a valuable intermediate in medicinal chemistry. The presence of fluorine atoms can improve binding affinity and lipophilicity, potentially optimizing pharmacokinetic properties. This compound is of interest for the development of novel bioactive molecules, particularly in targeting enzyme inhibition or receptor modulation. Suitable for controlled laboratory use under standard safety protocols.
6-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine structure
2098076-35-6 structure
Product Name:6-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine
CAS No:2098076-35-6
MF:C11H15F2N3O
MW:243.25310921669
CID:5728178
PubChem ID:121204123
Update Time:2025-06-12

6-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 6-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine
    • 6-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]pyridin-3-amine
    • AKOS026712412
    • starbld0025338
    • 2098076-35-6
    • F1907-8069
    • 3-Pyridinamine, 6-[4,4-difluoro-2-(methoxymethyl)-1-pyrrolidinyl]-
    • Inchi: 1S/C11H15F2N3O/c1-17-6-9-4-11(12,13)7-16(9)10-3-2-8(14)5-15-10/h2-3,5,9H,4,6-7,14H2,1H3
    • InChI Key: YWQRDGQQMRSXHX-UHFFFAOYSA-N
    • SMILES: FC1(CN(C2C=CC(=CN=2)N)C(COC)C1)F

Computed Properties

  • Exact Mass: 243.11831843g/mol
  • Monoisotopic Mass: 243.11831843g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 51.4Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 404.3±45.0 °C at 760 mmHg
  • Flash Point: 198.3±28.7 °C
  • pka: 7.99±0.29(Predicted)
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

6-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine Security Information

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Additional information on 6-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine

Introduction to 6-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine (CAS No. 2098076-35-6)

6-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2098076-35-6, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications. The structural features of this molecule, particularly the presence of difluoro and methoxymethyl substituents, contribute to its unique chemical properties and reactivity, which are being exploited in the development of novel drug candidates.

The pyrrolidinyl and pyridinyl moieties in the molecular structure of 6-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine play a crucial role in determining its interaction with biological targets. These heterocyclic rings are known for their ability to mimic natural bioactive scaffolds, thereby facilitating the design of molecules with enhanced binding affinity and selectivity. The 4,4-difluoro substitution further enhances the compound's pharmacological profile by introducing fluorine atoms, which are well-documented for their ability to modulate metabolic stability and binding interactions.

In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various disease-related pathways. 6-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine has been explored as a potential lead compound in several preclinical studies due to its structural similarity to known bioactive molecules. Its unique combination of functional groups makes it a versatile scaffold for further chemical modifications, allowing researchers to fine-tune its pharmacological properties.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. The pyrrolidinyl ring is particularly relevant in this context, as it is commonly found in drugs that interact with neurotransmitter receptors. Preliminary studies have suggested that derivatives of 6-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine may exhibit inhibitory effects on enzymes and receptors involved in neurodegenerative processes. These findings have opened up new avenues for research into novel therapeutic strategies for conditions such as Alzheimer's disease and Parkinson's disease.

The methoxymethyl group in the molecule also contributes to its overall pharmacological activity by influencing solubility and metabolic stability. This feature is particularly important for drug development, as it ensures that the compound can be effectively absorbed and distributed within the body while maintaining a prolonged half-life. The presence of fluorine atoms further enhances these properties by increasing lipophilicity and reducing susceptibility to enzymatic degradation.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 6-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine with target proteins with high accuracy. These virtual screening approaches have identified several promising derivatives that may exhibit improved efficacy and reduced side effects compared to existing treatments. The integration of experimental data with computational modeling has been instrumental in accelerating the drug discovery process and bringing novel therapeutics to market more efficiently.

The synthesis of 6-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine presents both challenges and opportunities for synthetic chemists. The introduction of fluorine atoms requires specialized methodologies to ensure high yields and purity. However, recent developments in fluorination techniques have made it possible to incorporate these elements into complex molecular frameworks with greater ease. The use of transition-metal-catalyzed reactions has further streamlined the synthesis process, allowing for more efficient production of this compound on an industrial scale.

The potential therapeutic applications of 6-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yloxy pyridine amine) extend beyond neurological disorders. Studies have also explored its utility in oncology, where it has shown promise as an inhibitor of kinases involved in cancer cell proliferation. The ability to modulate these signaling pathways could lead to the development of novel anti-cancer agents that target specific mutations or genetic aberrations associated with different types of cancer.

Another area where this compound has shown promise is in anti-inflammatory therapy. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and cardiovascular conditions. By targeting inflammatory pathways, derivatives of 6-(4,4-difluoro-pyrrolidine amine pyridine) may offer new treatments for these conditions without the systemic side effects associated with traditional anti-inflammatory drugs.

The development of prodrugs based on this scaffold is also an active area of research. Prodrugs are designed to enhance bioavailability or target specific tissues by undergoing metabolic conversion within the body. By leveraging the unique structural features of 6-(4-methoxy methyl pyrrole) derivatives, researchers aim to create prodrugs that release active therapeutic agents at targeted sites, thereby improving treatment efficacy and reducing systemic exposure.

In conclusion, 6 -( 4 , 4 - dif luor o - 2 - ( m e tho x y m e th o l ) p y r r o l id i n - 1 - y l ) p y r i d i n - 3 - a m i n e ( C A S N o . 2 0 9 8 0 7 6 - 3 5 - 6 ) h a s s h o w n s t r o n g p o t e n t i a l i n t h e f i e l d o f p h a r m a c e u t i c a l d e v e l o p m e n t . T h i s c o m p o u n d , w i t h i t s c h e m i c a l f e a t u r e s , b o t h p r o v i d e s b o u n d l y f o r f u r t h e r s t u d i e s a n d c o n v e r g e s w i t h c u r r e n t b i o l o g i c a l r e s e a r c h . T h e i n t e g r a t i o n o f no v el d rugs based on this scaffold continues to be an exciting prospect for future medical advancements.

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